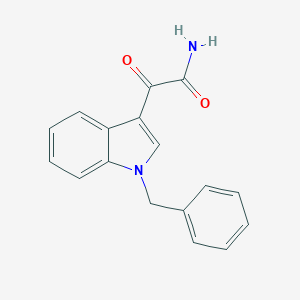

2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide

描述

2-(1-Benzyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indole ring and an oxoacetamide group at the 2-position of the indole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with an appropriate amide source under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis .

化学反应分析

Derivatization Reactions

The oxoacetamide group enables diverse transformations:

Nucleophilic Substitution

Cycloaddition and Heterocycle Formation

-

Reacts with anthranilamide under acid catalysis (p-TsOH) to form quinazolinone derivatives .

-

Forms benzo[d]thiazole hybrids via catalyst-free reactions with ethyl bromocyanoacetate .

Comparative Reactivity with Structural Analogs

The benzyl group enhances steric bulk and electron-donating effects, altering reactivity compared to simpler indole derivatives:

Mechanistic Insights

-

Acylation : Proceeds via electrophilic substitution at the indole C3 position, stabilized by resonance.

-

Hydrazone formation : The carbonyl group undergoes nucleophilic attack by thiosemicarbazide, followed by dehydration .

-

Biological activity : Apoptosis induction correlates with electron-withdrawing substituents on the benzyl group, enhancing caspase-3 activation .

Spectroscopic Characterization of Reaction Products

Key diagnostic signals for derivatives:

-

¹H NMR :

-

¹³C NMR :

Stability and Degradation Pathways

科学研究应用

Anticancer Properties

Research indicates that 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide exhibits notable anticancer properties. Key findings include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including colon and lung cancers. This effect is mediated through pathways involving caspase activation and poly ADP-ribose polymerase cleavage, which are critical in the apoptotic process.

- Solid Tumor Efficacy : Studies suggest that this compound is particularly effective against solid tumors, making it a promising candidate for further development in cancer therapies.

Synthetic Routes

Several synthetic methods have been developed to produce this compound. A common synthesis route involves:

- Starting Material : Indole is treated with benzyl chloride in the presence of a base to yield the benzyl-substituted indole.

- Acylation Step : The resulting compound is then acylated using acetyl chloride to form this compound.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1-methylindol-3-yl)-2-oxoacetamide | Structure | Antitumor activity against breast cancer |

| 2-(4-chlorobenzyl)-1H-indol-3-yl)-2-oxoacetamide | Structure | Potent tubulin inhibitor |

| 2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | Structure | Significant cytotoxicity against liver cancer cells |

What distinguishes this compound from these compounds is its specific benzyl substitution pattern and unique mechanism of action, which may contribute to its effectiveness against certain types of tumors while minimizing effects on normal cells.

Case Studies and Research Insights

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Colon Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers in colon cancer cell lines.

- Lung Cancer Research : In another study, the compound exhibited strong antitumor activity against lung cancer cells, suggesting its potential as a therapeutic agent.

These findings underscore the need for further clinical investigations to fully understand the therapeutic potential and mechanisms of action of this compound.

作用机制

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Molecular docking studies have shown that it can interact with proteins involved in bacterial and fungal infections, suggesting its potential as an antimicrobial agent .

相似化合物的比较

Similar Compounds

2-(1H-Indol-3-yl)-1H-benzo[d]imidazole: Known for its antimicrobial activity.

2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Exhibits significant antibacterial properties.

2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole: Shows low minimum inhibitory concentration against Candida albicans.

Uniqueness

2-(1-Benzyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural features, such as the benzyl group and oxoacetamide moiety, which contribute to its distinct chemical and biological properties

生物活性

2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological properties, and an acetamide functional group that enhances its pharmacological profile. The structural formula can be represented as follows:

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes involved in tumor growth and proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound shows potential in inhibiting enzymes critical for cancer cell survival.

- Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells through caspase activation pathways, particularly caspase-3 and caspase-8, while exhibiting minimal effects on caspase-9 .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound, particularly against solid tumors such as colon and lung cancers. The following table summarizes relevant findings:

Case Study 1: Colon Carcinoma

In a study focusing on colon carcinoma, the compound was administered to HT29 cells. Results indicated a significant reduction in cell viability at concentrations above the IC50 value, demonstrating its potential as a therapeutic agent against colorectal cancer .

Case Study 2: Breast Cancer

Another investigation involving MCF7 breast cancer cells revealed that treatment with this compound led to a marked increase in apoptotic markers, supporting its role in promoting programmed cell death in malignant cells .

Case Study 3: Liver Cancer

Research on HepG2 liver cancer cells showed that the compound induced significant apoptosis through the activation of caspases, particularly highlighting its role in cancer therapy .

属性

IUPAC Name |

2-(1-benzylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-17(21)16(20)14-11-19(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2,(H2,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOOTINKQNUIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388501 | |

| Record name | 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108977-91-9 | |

| Record name | 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。